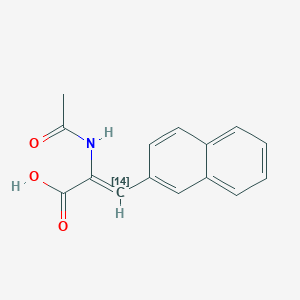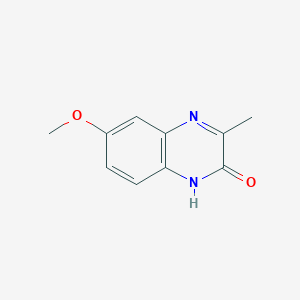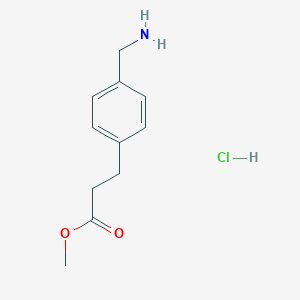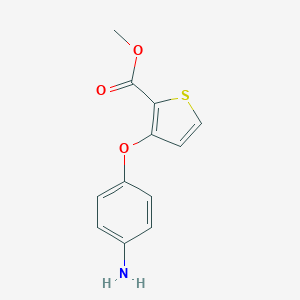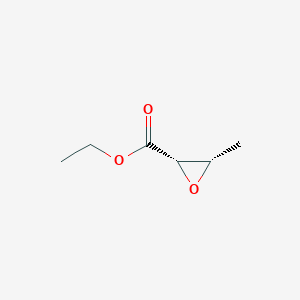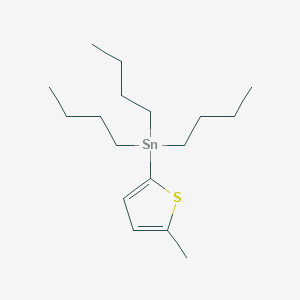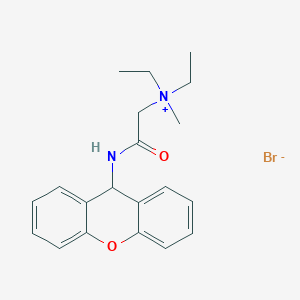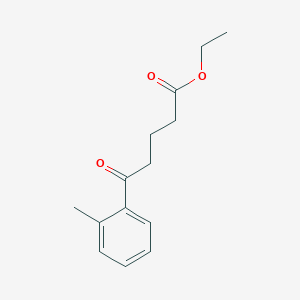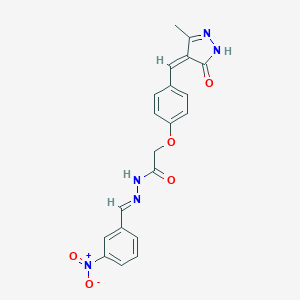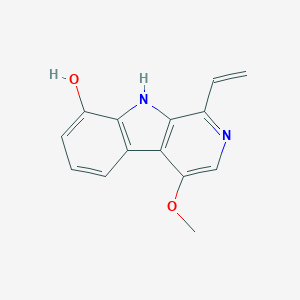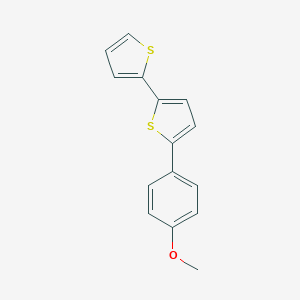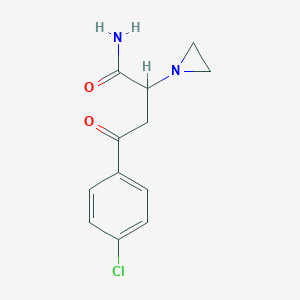
alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide, also known as CA-4 or combretastatin A-4, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. This compound belongs to the combretastatin family of compounds, which are derived from the bark of the African bush willow tree, Combretum caffrum. CA-4 has been found to have potent antitumor activity both in vitro and in vivo, making it a promising candidate for cancer therapy.
Wirkmechanismus
Alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide works by binding to the colchicine-binding site on tubulin, which disrupts the microtubule network in cancer cells. This disruption leads to a loss of cell shape and function, and ultimately to cell death. alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide has been found to be more potent than other microtubule-targeting agents, such as paclitaxel and vinblastine.
Biochemische Und Physiologische Effekte
Alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide has been found to have a number of biochemical and physiological effects. In addition to its antitumor activity, alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide has been found to have antiangiogenic effects, meaning that it can prevent the growth of new blood vessels that are necessary for tumor growth. alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide has also been found to have immunomodulatory effects, meaning that it can affect the immune system in ways that may be beneficial for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide is its potent antitumor activity, which makes it a promising candidate for cancer therapy. Another advantage is its ability to disrupt the microtubule network in cancer cells, which is a mechanism of action shared by other microtubule-targeting agents. One limitation of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide is its complex synthesis, which may make it difficult to produce in large quantities. Another limitation is its potential toxicity, which may limit its use in clinical settings.
Zukünftige Richtungen
There are several future directions for research on alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the investigation of the immunomodulatory effects of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide, which may have implications for cancer therapy. Additionally, research could focus on the development of new formulations of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide that can improve its pharmacokinetic properties and reduce its potential toxicity. Finally, research could explore the use of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide in combination with other anticancer agents, which may enhance its antitumor activity.
Synthesemethoden
The synthesis of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide is a complex process that involves several steps. The first step is the synthesis of 3,4,5-trimethoxybenzaldehyde, which is then converted to 3,4,5-trimethoxyphenylacetic acid. This acid is then converted to the corresponding acid chloride, which is reacted with 2-(4-chlorophenyl)-2-oxoethylamine to yield the desired product, alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide.
Wissenschaftliche Forschungsanwendungen
Alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide has been extensively studied for its potential as an anticancer agent. It has been found to have potent antitumor activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide works by disrupting the microtubule network in cancer cells, which leads to cell death. This mechanism of action is similar to that of other microtubule-targeting agents, such as paclitaxel and vinblastine.
Eigenschaften
CAS-Nummer |
108260-26-0 |
|---|---|
Produktname |
alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide |
Molekularformel |
C12H13ClN2O2 |
Molekulargewicht |
252.69 g/mol |
IUPAC-Name |
2-(aziridin-1-yl)-4-(4-chlorophenyl)-4-oxobutanamide |
InChI |
InChI=1S/C12H13ClN2O2/c13-9-3-1-8(2-4-9)11(16)7-10(12(14)17)15-5-6-15/h1-4,10H,5-7H2,(H2,14,17) |
InChI-Schlüssel |
VDEHRUCDOJUIDA-UHFFFAOYSA-N |
SMILES |
C1CN1C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)N |
Kanonische SMILES |
C1CN1C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)N |
Synonyme |
2-aziridin-1-yl-4-(4-chlorophenyl)-4-oxo-butanamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(Dimethylamino)-2-hydroxyphenyl]ethan-1-one](/img/structure/B10277.png)
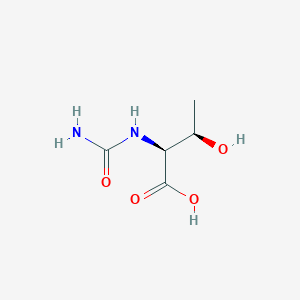
![3-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B10285.png)
